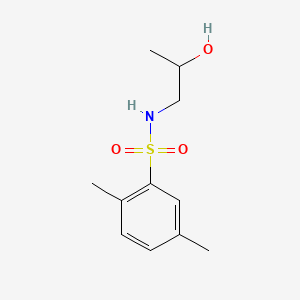![molecular formula C9H17NO3 B1170112 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate CAS No. 177472-60-5](/img/structure/B1170112.png)
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds often involves key steps such as iodolactamization, which yields highly functionalized intermediates essential for the development of potent CCR2 antagonists. For instance, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates the critical nature of such processes in organic chemistry (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to be a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis provides insights into the relative substitution of the cyclopentane ring, crucial for understanding the compound's reactivity and synthesis pathway (Ober et al., 2004).
Chemical Reactions and Properties
Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and its analogues undergo various chemical reactions, demonstrating their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility in synthetic applications (Guinchard et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis of Analogues and Derivatives
Enantioselective Synthesis of Nucleotides Analogues
This compound is crucial for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the field of nucleotide analogue synthesis (Ober, Marsch, Harms, & Carell, 2004).
Creation of Insecticide Analogues
It's transformed into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, indicating its potential in developing novel insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Synthesis of Spirocyclopropanated Analogues of Iprodione
It's also used for synthesizing analogues of the fungicide Iprodione, highlighting its utility in agricultural chemical research (Brackmann, Es-Sayed, & Meijere, 2005).
Photochemical Ring Contraction Studies
This compound is used in photochemical ring contraction research, contributing to the understanding of photochemical reactions and rearrangements (Crockett & Koch, 2003).
Enantioselective Synthesis for CCR2 Antagonists
It serves as a key intermediate in the enantioselective synthesis of CCR2 antagonists, crucial for developing therapies targeting inflammatory diseases (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Key Intermediate in Various Syntheses
Intermediate in Biologically Active Compound Synthesis
This compound is an important intermediate for synthesizing compounds like omisertinib (AZD9291), highlighting its role in pharmaceutical research (Zhao, Guo, Lan, Xu, 2017).
Cyclopropanation of N,N-Dibenzylcarboxamides
It is instrumental in synthesizing cyclopropyl analogues of amino acids, which are potential building blocks for peptide analogues (Brackmann & Meijere, 2005).
Enzymatic Kinetic Resolution Studies
This compound's derivatives are used in enzymatic kinetic resolution studies, demonstrating its application in stereoselective synthesis research (Piovan, Pasquini, & Andrade, 2011).
Synthesis of Antidopaminergic Agents
It serves as a precursor for synthesizing conformationally restricted analogues of antipsychotic agents, contributing to novel drug development (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).
Safety And Hazards
The safety information for “tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, and P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact, eye contact, or if inhaled .
Propiedades
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)